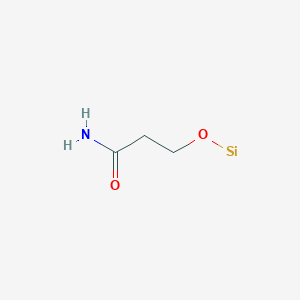
CID 78067709
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78067709” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78067709 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For instance, the preparation method may include steps such as nucleophilic substitution, oxidation, or reduction reactions, depending on the starting materials and desired end product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. This involves optimizing the reaction conditions to maximize yield and minimize by-products. Industrial production methods may include continuous flow reactors, batch reactors, and other large-scale chemical processing equipment to ensure efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78067709 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In contrast, reduction reactions involve the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one functional group in the compound with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to ensure the desired outcome. Common reagents include acids, bases, solvents, and catalysts that facilitate the reaction. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rate and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds with different functional groups.
Applications De Recherche Scientifique
CID 78067709 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: this compound is used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of CID 78067709 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
CID 78067709 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison may focus on differences in reactivity, biological activity, and potential applications. Some similar compounds include those identified through PubChem’s 2-D and 3-D neighboring sets, which provide insights into structural and functional similarities.
Propriétés
Formule moléculaire |
C3H6NO2Si |
|---|---|
Poids moléculaire |
116.17 g/mol |
InChI |
InChI=1S/C3H6NO2Si/c4-3(5)1-2-6-7/h1-2H2,(H2,4,5) |
Clé InChI |
KQHFYEZATZGWPL-UHFFFAOYSA-N |
SMILES canonique |
C(CO[Si])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


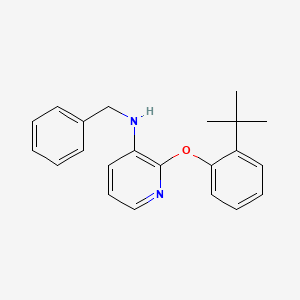
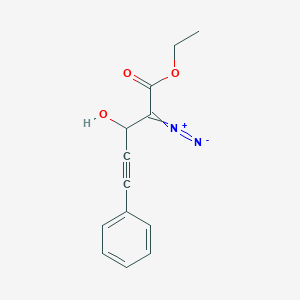
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)

![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
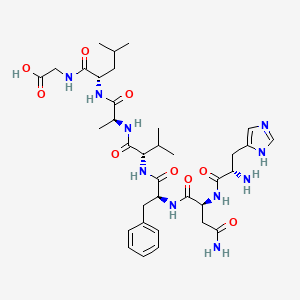
![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
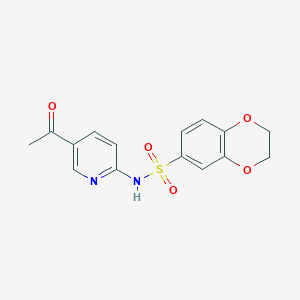
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
